Govadine

Catalog No.
S006312
CAS No.
60342-43-0
M.F
C19H21NO4
M. Wt
327.4 g/mol
Availability
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Govadine

CAS Number

60342-43-0

Product Name

Govadine

IUPAC Name

(13aS)-3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-6-16(21)19(24-2)8-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1

InChI Key

FQPSOJRHFJUUMC-HNNXBMFYSA-N

SMILES

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O

Synonyms

(-)-Govadine; (S)-Govadine; (S)-(-)-5,8,13,13a-Tetrahydro-3,11-dimethoxy-6H-dibenzo(a,g)quinolizine-2,10-diol

Canonical SMILES

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O

Isomeric SMILES

COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O

The exact mass of the compound Govadine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Benzylisoquinolines - Berberine Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Govadine is a synthetic compound belonging to the class of tetrahydroprotoberberine alkaloids. It is characterized by its unique molecular structure, which includes a complex arrangement of carbon, nitrogen, and oxygen atoms. The molecular formula for Govadine is C19H21NO4C_{19}H_{21}NO_{4}, with a molecular weight of approximately 327.4 g/mol. Its IUPAC name is 3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol. The compound has garnered attention for its potential pharmacological applications, particularly in the treatment of neurological and psychiatric disorders.

That are critical for its synthesis and functionalization:

  • Oxidation: Govadine can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
  • Reduction: The compound can be reduced with agents such as sodium borohydride or lithium aluminum hydride, yielding reduced tetrahydroprotoberberine derivatives.
  • Substitution: Substitution reactions can occur where functional groups are replaced under specific conditions using halogenating agents or nucleophiles.

These reactions allow for the modification of Govadine to create derivatives with potentially enhanced biological activity or different pharmacological profiles.

Govadine exhibits significant biological activity, particularly in relation to neurotransmitter systems. It acts primarily as a dopamine D2 receptor antagonist, which is relevant in the context of treating psychotic symptoms. Research indicates that Govadine increases dopamine efflux in specific brain regions such as the prefrontal cortex and nucleus accumbens. The D-stereoisomer of Govadine has been shown to enhance cognitive performance in rodent models, while the L-stereoisomer demonstrates efficacy in addressing positive symptoms associated with schizophrenia .

The synthesis of Govadine typically involves a series of steps starting from protoberberine alkaloids. Key methods include:

  • Reduction: Utilizing sodium borohydride or lithium aluminum hydride under inert atmosphere conditions to achieve desired stereochemistry.
  • Optimized Reaction Conditions: Industrial production often employs continuous flow reactors and automated systems to enhance efficiency and yield.
  • Scalability: Adjusting parameters such as temperature and solvent choice during synthesis to maximize purity and output .

Govadine has several potential applications:

  • Neurological Disorders: Investigated for its therapeutic potential in treating schizophrenia and other cognitive disorders due to its interaction with dopamine receptors.
  • Cognitive Enhancement: Explored as a cognitive enhancer based on its effects on neurotransmitter systems.
  • Model Compound: Used in research as a model for studying the reactivity and synthesis of tetrahydroprotoberberines .

Studies have shown that Govadine interacts selectively with various neurotransmitter receptors:

  • Dopamine Receptors: Primarily acts as a D2 receptor antagonist.
  • Cognitive Function: D-Govadine has been linked to improved cognitive performance through modulation of dopamine levels in the prefrontal cortex.
  • Preclinical Trials: Research indicates differential effects between D- and L-Govadine on behavioral measures predictive of antipsychotic efficacy .

Govadine shares structural similarities with other tetrahydroprotoberberine compounds but is unique due to its specific receptor interactions and pharmacological effects. Here are some similar compounds:

Compound NameStructural FeaturesUnique Properties
TetrahydropalmatineSimilar core structureActs as a dopamine D1 receptor agonist
BerberineContains isoquinoline structureKnown for antimicrobial properties
Levo-tetrahydropalmatineStereoisomer of tetrahydropalmatineExhibits effects on methamphetamine reward behavior
StepholidineContains methoxy groupsDual action as D1 agonist and D2 antagonist

Govadine's distinct pharmacological profile makes it particularly interesting for further research into treatments for psychiatric disorders compared to these similar compounds .

Molecular Architecture and Stereochemical Configuration

Govadine belongs to the tetrahydroprotoberberine class of alkaloids, characterized by a distinctive tetracyclic molecular framework [1] [2]. The compound exhibits the molecular formula C19H21NO4 with a molecular weight of 327.4 grams per mole [1] [3]. The chemical structure consists of a dibenzo[a,g]quinolizine core scaffold, specifically designated as 5,8,13,13a-tetrahydro-3,11-dimethoxy-6H-dibenzo(a,g)quinolizine-2,10-diol [1] [3].

The molecular architecture features four interconnected ring systems forming the characteristic tetrahydroprotoberberine skeleton. This framework incorporates two methoxy substituents positioned at carbons 3 and 11, along with two phenolic hydroxyl groups located at carbons 2 and 10 [1]. The presence of these oxygen-containing functional groups contributes significantly to the compound's physicochemical properties and biological activity profile.

The three-dimensional molecular geometry demonstrates specific conformational preferences typical of tetrahydroprotoberberine alkaloids. The compound contains a single defined stereocenter at position 13a, which determines the absolute configuration of the molecule [1]. This stereochemical arrangement influences both the compound's pharmacological properties and its interaction with biological targets.

Absolute Stereochemistry of D- and L-Govadine Enantiomers

The absolute stereochemistry of Govadine encompasses two distinct enantiomeric forms, designated as D-Govadine and L-Govadine, which exhibit fundamentally different pharmacological profiles despite their identical molecular formulas [2] [4] [5]. The stereochemical configuration at the chiral center C-13a determines the specific spatial arrangement of substituents and consequently influences receptor binding affinity and functional activity.

L-Govadine demonstrates potent dopamine D2 receptor antagonist properties with an EC50 value of 3.9×10⁻⁵ molar concentration [6]. This enantiomer exhibits high affinity for dopamine receptors and demonstrates efficacy in preclinical models predictive of antipsychotic activity [2] [4]. The stereochemical configuration of L-Govadine facilitates optimal binding interactions with the dopamine D2 receptor binding site, resulting in functional antagonism of dopaminergic neurotransmission.

D-Govadine exhibits markedly different pharmacological characteristics, displaying weak antagonist effects at the D1 receptor with an EC50 value exceeding 1.0×10⁻⁴ molar concentration and weak D2 antagonist properties with an EC50 of 1.4×10⁻⁵ [6]. This enantiomer demonstrates enhanced cognitive performance in rodent models, particularly in prefrontal cortex-dependent tasks [2] [5]. The distinct stereochemical arrangement of D-Govadine appears to confer selective enhancement of dopamine efflux in the prefrontal cortex without affecting nucleus accumbens dopamine levels.

The absolute configuration assignment follows standard stereochemical nomenclature conventions, with the (S)-configuration corresponding to L-Govadine and representing the naturally occurring form isolated from botanical sources [1] [7]. Synthetic methodologies have been developed to produce both enantiomers in high optical purity, enabling detailed structure-activity relationship studies [8] [7].

Comparative Analysis of Racemic vs. Enantiopure Forms

The racemic mixture DL-Govadine exhibits a complex pharmacological profile that represents a composite of the individual enantiomer activities rather than a simple average [2] [6]. In receptor binding assays, the racemic form demonstrates high affinity for dopamine receptors with nanomolar binding constants, moderate affinity for noradrenaline receptors, and weak affinity for serotonin receptors [6].

Functional assays reveal that the racemic mixture exhibits D2 receptor antagonist properties, though with reduced potency compared to the pure L-enantiomer [6]. The presence of both enantiomers in equal proportions results in a dilution effect for the more active L-form while introducing the cognitive-enhancing properties associated with the D-enantiomer [5].

Data Tables

PropertyValueReference
Molecular FormulaC19H21NO4 [1] [3]
Molecular Weight327.4 g/mol [1] [3]
CAS Registry Number60342-43-0 [1] [3]
Exact Mass327.14705815 Da [1]
Stereochemistry(S)-configuration (L-Govadine) [1] [7]
Hydrogen Bond Donors2 [1]
Hydrogen Bond Acceptors5 [1]
Rotatable Bonds2 [1]
Topological Polar Surface Area62.2 Ų [1]
EnantiomerD2 Receptor EC50D1 Receptor EC50Primary Activity
L-Govadine3.9×10⁻⁵ M>1.0×10⁻⁴ MAntipsychotic properties [6]
D-Govadine1.4×10⁻⁵ M>1.0×10⁻⁴ MCognitive enhancement [6]
DL-Govadine (Racemic)Intermediate potencyIntermediate potencyCombined effects [6]
Spectroscopic MethodApplicationKey Features
¹H NMRStructural identificationChemical purity confirmation [6]
¹³C NMRCarbon framework analysisConformational determination [11]
2D NMRConnectivity analysisStereochemical assignment
ESI-MSMolecular weight determination[M+H]⁺ = 328 [1]
MS/MSFragmentation analysisDiagnostic fragment patterns [10]
HRMSAccurate mass measurementElemental composition [14]

XLogP3

2.6

Other CAS

60342-43-0

Wikipedia

Govadine

Dates

Last modified: 02-18-2024

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